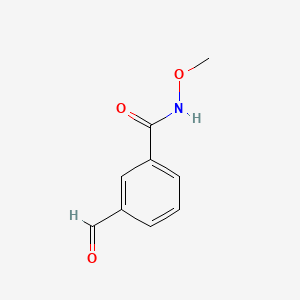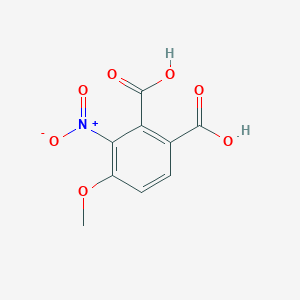
4-methoxy-3-nitrophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitrophthalic acid: is an organic compound with the molecular formula C9H7NO6 . It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a nitro group (-NO2) at the 4th and 3rd positions, respectively. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methoxy-3-nitrophthalic acid can be synthesized through several methods. One common method involves the nitration of 4-methoxy-phthalic acid using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 3rd position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful addition of nitric acid to 4-methoxy-phthalic acid, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Reduction: 4-Methoxy-3-amino-phthalic acid.
Substitution: Various substituted phthalic acids depending on the nucleophile used.
Esterification: 4-Methoxy-3-nitro-phthalate esters.
Scientific Research Applications
4-methoxy-3-nitrophthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitrophthalic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These functional groups interact with molecular targets and pathways, leading to various chemical transformations.
Comparison with Similar Compounds
4-Methoxy-phthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-phthalic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Nitro-phthalic acid: Lacks the methoxy group, influencing its reactivity and applications.
Uniqueness: 4-methoxy-3-nitrophthalic acid is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound in organic synthesis and research applications.
Properties
Molecular Formula |
C9H7NO7 |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
4-methoxy-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
HLZMLAKVUFHRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


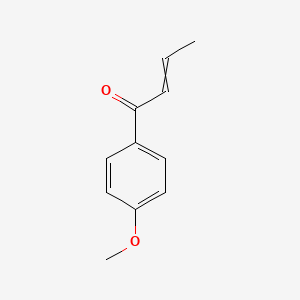
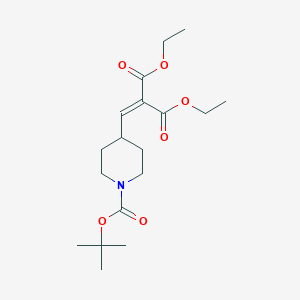
![Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate](/img/structure/B8497212.png)
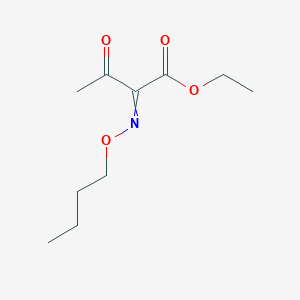
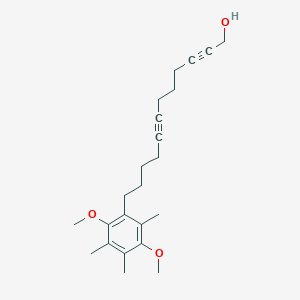
![Diethyl [(4-ethenylphenyl)methyl]propanedioate](/img/structure/B8497237.png)
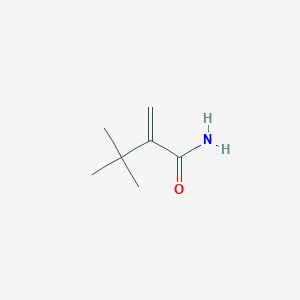
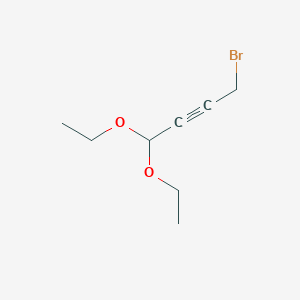
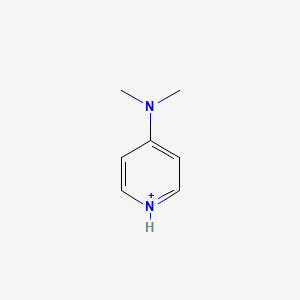
![tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate](/img/structure/B8497266.png)

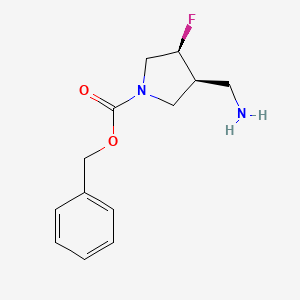
![4-[(4-tert-Butylphenyl)sulfanyl]-3-chloroaniline](/img/structure/B8497297.png)
